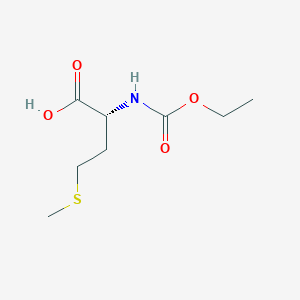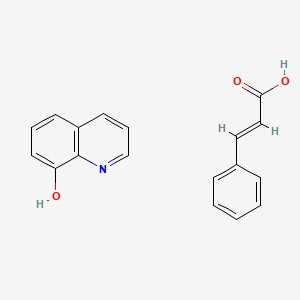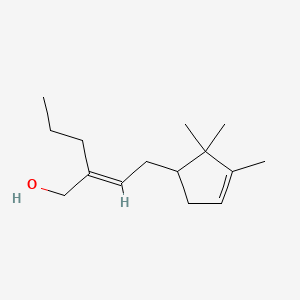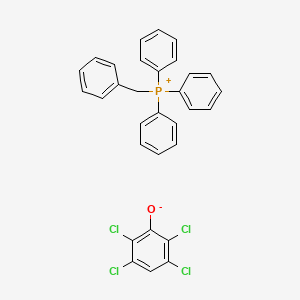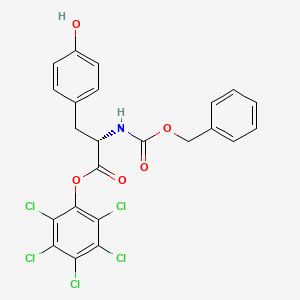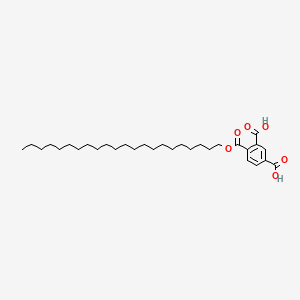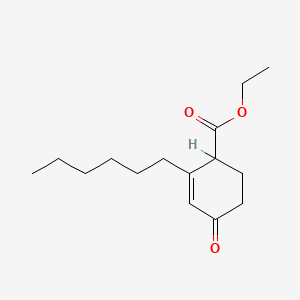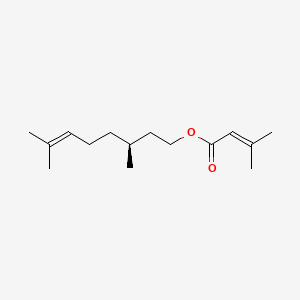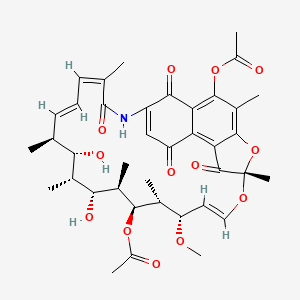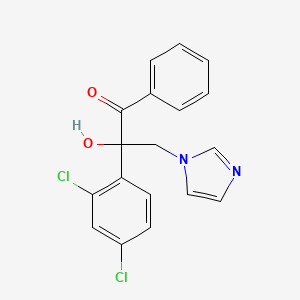
2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride is a colorless, water-soluble dye that is widely used in biochemical experiments. It is particularly known for its role as a redox indicator, where it is reduced to a deep red, water-insoluble compound called formazan in the presence of living cells . This property makes it useful in distinguishing between viable and non-viable tissues, especially in the context of cellular respiration and metabolic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride typically involves the reaction of triphenylphosphine with azide compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified using techniques like chromatography and crystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride primarily undergoes redox reactions. In its oxidized form, it is colorless, but upon reduction by cellular enzymes, it forms a red formazan compound .
Common Reagents and Conditions
The reduction of this compound typically requires the presence of dehydrogenase enzymes, which are found in living cells. The reaction conditions often include a buffered aqueous solution to maintain the pH and temperature suitable for enzymatic activity .
Major Products
The major product formed from the reduction of this compound is 1,3,5-triphenylformazan, which is a deep red, water-insoluble compound .
Applications De Recherche Scientifique
2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride involves its reduction by cellular dehydrogenase enzymes. These enzymes transfer electrons to the compound, converting it into the red formazan product. This reaction occurs in the mitochondria of living cells, making it a reliable indicator of cellular respiration and metabolic activity .
Comparaison Avec Des Composés Similaires
2,3,5-Triphenyl-2H-tetrazolium chloride monohydrochloride is unique in its ability to form a deeply colored formazan product upon reduction, which makes it particularly useful for visual assays. Similar compounds include:
Tetrazolium Blue (MTT): Also used as a redox indicator but forms a blue formazan product.
Tetrazolium Violet (INT): Forms a violet formazan product and is used in similar applications.
These compounds share the common feature of being redox indicators but differ in the color of the formazan products they form, which can be chosen based on the specific requirements of the assay.
Propriétés
Numéro CAS |
93919-46-1 |
|---|---|
Formule moléculaire |
C19H18Cl2N4 |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
2,3,5-triphenyl-1,3-dihydrotetrazol-3-ium;chloride;hydrochloride |
InChI |
InChI=1S/C19H16N4.2ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;;/h1-15H,(H,20,21);2*1H |
Clé InChI |
VYUHQHNVXXZQIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=N[NH+](N(N2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


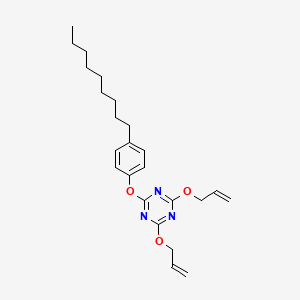
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)
